REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH2:8][C:9]([O:11]CC)=O)=[N:4][CH:5]=[CH:6][CH:7]=1.Cl>C(OCC)C>[NH:1]1[C:2]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[CH2:8][C:9]1=[O:11]
|
Name
|
|
Quantity
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6.94 g
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Type
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reactant
|
Smiles
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NC=1C(=NC=CC1)CC(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
|
Cl
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Type
|
CUSTOM
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Details
|
the reaction was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The volatiles were removed
|
Type
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CUSTOM
|
Details
|
to afford a brown solid that
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol and diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CC2=NC=CC=C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |